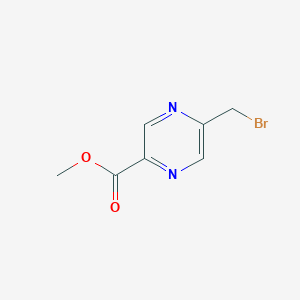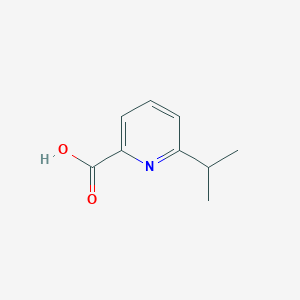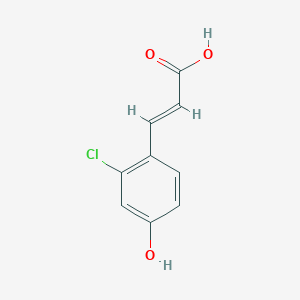
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid (CHHPA) is an organic compound belonging to the class of phenylacrylic acids and is commonly used in research and laboratory studies. It has been studied for its various applications in scientific research, its biochemical and physiological effects, and its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Flame Retardancy in Polymers
A study by Xianrong Yan (1999) focused on the synthesis and characterization of a compound related to 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid, used as a flame retardant in polyester. The study optimized the synthesis technology and analyzed the structure using NMR techniques.
Optoelectronic Properties in Dye-Sensitized Solar Cells
Research by C. Fonkem et al. (2019) explored the optoelectronic and thermodynamic properties of a molecule similar to this compound, specifically its application in dye-sensitized solar cells (DSSC). The study highlights its potential as a nonlinear optical material.
Medical Applications: Antibacterial and Antifungal Properties
A study by H. M. Aly and H. L. A. El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of this compound. The modified polymers exhibited promising antibacterial and antifungal activities, suggesting medical applications.
Liquid Crystal Side Chain Polymers
Research by Wen-Liang Tsai et al. (1994) and Wen-Liang Tsai et al. (1994) focused on the synthesis of liquid crystal side chain polymers, using acrylates related to this compound. These polymers exhibit unique phase temperature ranges and are potential candidates for switchable electric field applications.
Synthesis of Bioactive Compounds and Natural Product Development
A review by Mizzanoor Rahaman et al. (2020) highlights the significance of 3-hydroxy-2-aryl acrylate structures, similar to this compound, in the synthesis of natural products and development of essential drugs. It underscores the compound's role as a versatile building block in organic and medicinal chemistry.
Textile Industry: Enhancing Polyester Fabric Properties
A study by E. Muresan et al. (2019) focused on improving polyester fabric properties by grafting with a compound similar to this compound. This modification enhanced the fabric's hygroscopicity, vapor permeability, and tinctorial properties, and even conferred antibacterial effects.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPIDLFVGUWKOT-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

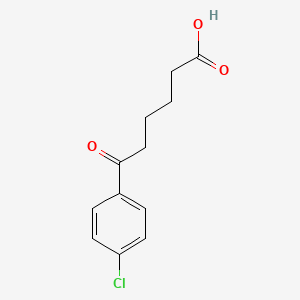
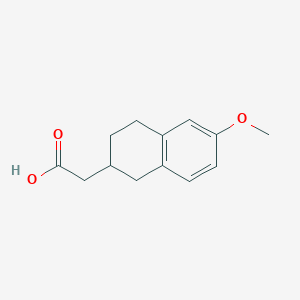
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)

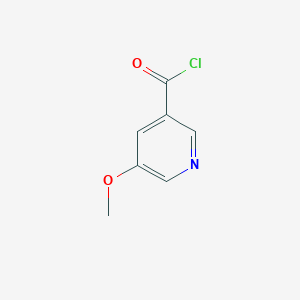
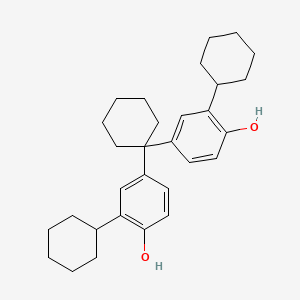
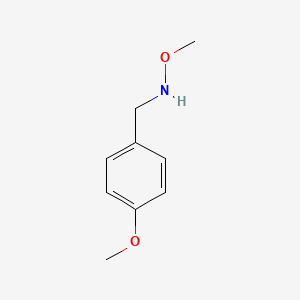


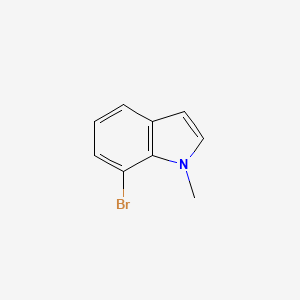
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
